Piperonyl N-(4-methoxyphenyl)carbamate
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Overview
Description
Piperonyl N-(4-methoxyphenyl)carbamate is an organic compound with the molecular formula C16H15NO5 and a molecular weight of 301.302 g/mol . It is a carbamate derivative, which is a class of compounds known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperonyl N-(4-methoxyphenyl)carbamate typically involves the reaction of piperonyl chloride with 4-methoxyaniline in the presence of a base, such as sodium hydroxide, to form the corresponding carbamate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Piperonyl N-(4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Piperonyl N-(4-methoxyphenyl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Piperonyl N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. As a carbamate derivative, it can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme . This mechanism is similar to that of other carbamate compounds, which are known to inhibit acetylcholinesterase and other enzymes involved in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- Piperonyl N-(3-methoxyphenyl)carbamate
- Piperonyl N-(3-chloro-4-methylphenyl)carbamate
- Piperonyl N-(4-chloro-2-methylphenyl)carbamate
- Piperonyl N-(2,4-xylyl)carbamate
Uniqueness
Piperonyl N-(4-methoxyphenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the para position enhances its stability and reactivity compared to other isomers. Additionally, its specific molecular structure allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
6890-22-8 |
---|---|
Molecular Formula |
C16H15NO5 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C16H15NO5/c1-19-13-5-3-12(4-6-13)17-16(18)20-9-11-2-7-14-15(8-11)22-10-21-14/h2-8H,9-10H2,1H3,(H,17,18) |
InChI Key |
ZQXPLYHFDWUBSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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